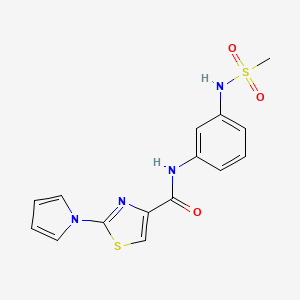![molecular formula C19H21BrN4O2 B2780814 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2320379-49-3](/img/structure/B2780814.png)
2-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromopyridine moiety, a piperidine ring, and a cyclopenta[c]pyridazinone core. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new chemical reactions and biological activities.
准备方法
The synthesis of 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Bromopyridine Intermediate: The synthesis begins with the bromination of pyridine to form 5-bromopyridine. This step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent.
Coupling with Piperidine: The 5-bromopyridine intermediate is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the 5-bromopyridine-3-carbonyl-piperidine intermediate.
Cyclization: The final step involves the cyclization of the intermediate with a suitable reagent to form the cyclopenta[c]pyridazinone core. This step may require specific catalysts and conditions to ensure the formation of the desired product.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to accommodate larger quantities.
化学反应分析
2-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. Oxidation may lead to the formation of ketones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may result in the formation of alcohols or amines.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group using a palladium catalyst.
科学研究应用
2-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules. It can be used in the development of new synthetic methodologies and reaction mechanisms.
Biology: Researchers may explore the compound’s potential as a ligand for binding to specific biological targets, such as enzymes or receptors. Its interactions with these targets can provide insights into biological processes and pathways.
Medicine: The compound may have potential therapeutic applications, particularly if it exhibits biological activity against certain diseases or conditions. Researchers can investigate its efficacy and safety as a drug candidate.
Industry: In industrial settings, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用机制
The mechanism of action of 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their functions. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism of action.
相似化合物的比较
Several compounds share structural similarities with 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one, including:
2-[[1-(5-Chloropyridine-3-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one: This compound has a chlorine atom instead of a bromine atom in the pyridine ring. The substitution may affect its reactivity and biological activity.
2-[[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one: The fluorine substitution can lead to different chemical and biological properties compared to the bromine-containing compound.
2-[[1-(5-Methylpyridine-3-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one: The presence of a methyl group in the pyridine ring may influence the compound’s steric and electronic characteristics.
属性
IUPAC Name |
2-[[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O2/c20-16-8-15(10-21-11-16)19(26)23-6-4-13(5-7-23)12-24-18(25)9-14-2-1-3-17(14)22-24/h8-11,13H,1-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGYAVKASBNWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
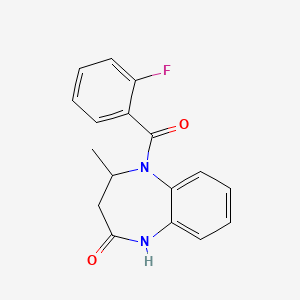
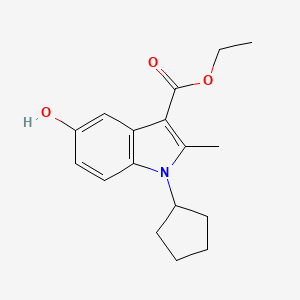
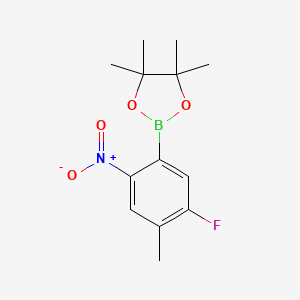
![5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2780738.png)
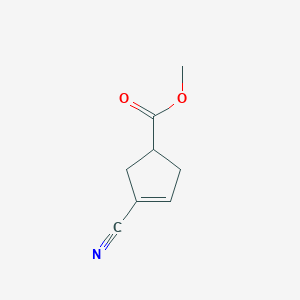
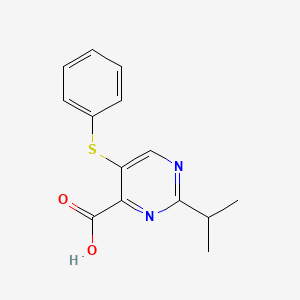
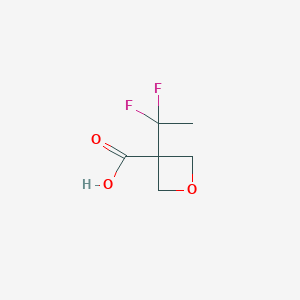
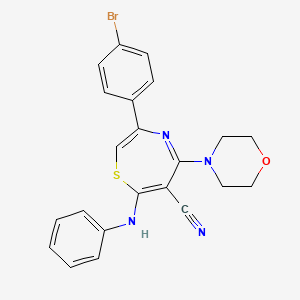
![3-[1-(2-Methoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2780747.png)
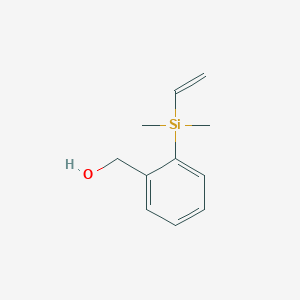
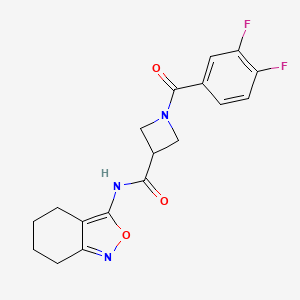

![3-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B2780752.png)
